4-(Bromomethyl)-4-fluorooxane
Overview
Description
4-(Bromomethyl)-4-fluorooxane is a fluorinated organic compound characterized by the presence of both bromomethyl and fluorine groups attached to an oxane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-4-fluorooxane typically involves the fluorination of 4-bromomethyl oxane. This can be achieved through various fluorination agents such as Selectfluor or xenon difluoride (XeF₂). The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can also enhance the efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-4-fluorooxane can undergo several types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced under specific conditions.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI) can be used.
Major Products Formed:
Oxidation: 4-(Bromomethyl)-4-fluorobenzoic acid.
Reduction: this compound with reduced fluorine content.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Bromomethyl)-4-fluorooxane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the behavior of fluorinated molecules in biological systems.
Industry: It is used in the production of specialty chemicals and materials that require fluorine atoms for enhanced properties.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-4-fluorooxane exerts its effects depends on its specific application. For example, in drug design, the fluorine atom can enhance the binding affinity of the compound to its molecular target. The bromomethyl group can also participate in reactions that modify the biological activity of the compound.
Molecular Targets and Pathways Involved:
Fluorine Atom: Enhances binding affinity to biological targets.
Bromomethyl Group: Participates in reactions that modify biological activity.
Comparison with Similar Compounds
4-(Bromomethyl)-4-fluorooxane is unique due to its combination of bromomethyl and fluorine groups on an oxane ring. Similar compounds include:
4-(Bromomethyl)oxane: Lacks the fluorine atom.
4-(Fluoromethyl)oxane: Lacks the bromine atom.
4-(Bromomethyl)-4-fluorobenzene: Similar structure but with a benzene ring instead of oxane.
Properties
IUPAC Name |
4-(bromomethyl)-4-fluorooxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrFO/c7-5-6(8)1-3-9-4-2-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHKAOIGDZSSCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240951-88-5 | |
Record name | 4-(bromomethyl)-4-fluorooxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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